REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Cl-:5].[Al+3].[Cl-].[Cl-].[CH3:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=1>>[CH3:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([Cl:5])=[O:16])=[CH:13][CH:12]=1 |f:1.2.3.4|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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0.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)O)C=C1
|
Name
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petroleum ether
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
This reaction mixture is refluxed for 5 hours
|
Duration
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5 h
|
Type
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CONCENTRATION
|
Details
|
The solution is concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residual oil crystallizes in the presence of petroleum ether at 0° C.
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |